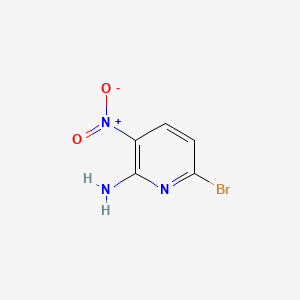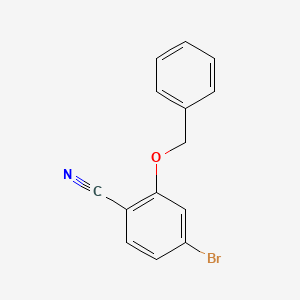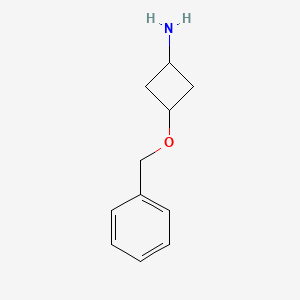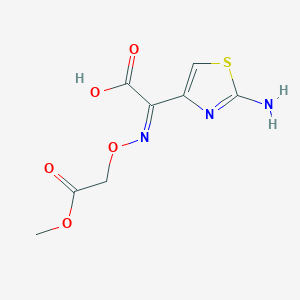
3-Brom-N-Methoxy-N-Methylbenzamid
Übersicht
Beschreibung
3-Bromo-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 207681-67-2 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-N-methoxy-N-methylbenzamide . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-methoxy-N-methylbenzamide is 1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . The InChI key is VPWARUVASBJSPY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
3-Bromo-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a molecular weight of 244.09 .Wissenschaftliche Forschungsanwendungen
Chemische Forschung
N-Methylbenzamide werden in der chemischen Forschung häufig aufgrund ihrer einzigartigen Eigenschaften verwendet. Sie haben ein Molekulargewicht von 135.1632 . Sie werden zur Herstellung verschiedener anderer Verbindungen verwendet .
Pharmazeutische Anwendungen
N-Methylbenzamide haben sich als potenziell pharmazeutisch anwendbar erwiesen. Beispielsweise wurde N,N-Diethyl-3-methylbenzamid in präparativem Maßstab mit exzellenter Leistung (>99% Umsatz und 95% Ausbeute an reinem, isoliertem Produkt) hergestellt .
Bioaktive Verbindungen
N-Methylbenzamide können zur Herstellung bioaktiver Verbindungen verwendet werden. Diese Verbindungen haben potenzielle Anwendungen bei der Entwicklung neuer Medikamente .
Inhibitoren
N-Methylbenzamide können als Inhibitoren für bestimmte Enzyme wirken. Beispielsweise ist N-Methylbenzamid ein potenter PDE10A (Phosphodiesterase mit einer bemerkenswerten Lokalisation, da das Protein nur im Hirngewebe reichlich vorhanden ist) -Inhibitor .
Herstellung von β-Trifluormethyl-Enaminonen
N-Methoxy-N-methylbenzamid kann zur Herstellung von β-Trifluormethyl-Enaminonen verwendet werden . Diese Verbindungen haben potenzielle Anwendungen in der organischen Synthese.
Industrielle Anwendungen
N-Methylbenzamide können aufgrund ihrer Stabilität und Reaktivität in verschiedenen industriellen Anwendungen verwendet werden .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Bromo-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphodiesterase enzymes, particularly PDE10A, which is abundant in brain tissue . This interaction suggests that 3-Bromo-N-methoxy-N-methylbenzamide may have implications in neurological processes and disorders.
Cellular Effects
The effects of 3-Bromo-N-methoxy-N-methylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PDE10A can alter cyclic nucleotide levels, impacting signal transduction pathways . Additionally, 3-Bromo-N-methoxy-N-methylbenzamide may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-Bromo-N-methoxy-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of PDE10A results in increased levels of cyclic nucleotides, which can modulate various cellular responses . Furthermore, 3-Bromo-N-methoxy-N-methylbenzamide may influence gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-methoxy-N-methylbenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-N-methoxy-N-methylbenzamide remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-methoxy-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 3-Bromo-N-methoxy-N-methylbenzamide is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-Bromo-N-methoxy-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which modify its structure and influence its biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 3-Bromo-N-methoxy-N-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 3-Bromo-N-methoxy-N-methylbenzamide may be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological effects.
Subcellular Localization
The subcellular localization of 3-Bromo-N-methoxy-N-methylbenzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.
Eigenschaften
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207681-67-2 | |
| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
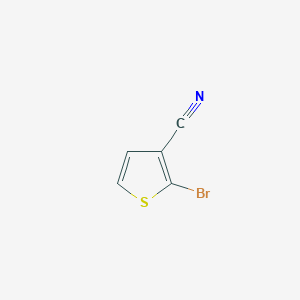
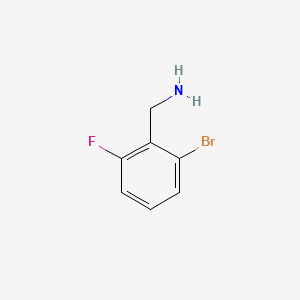

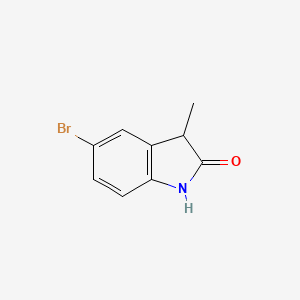
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
